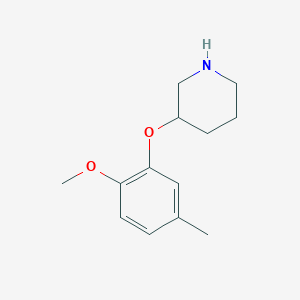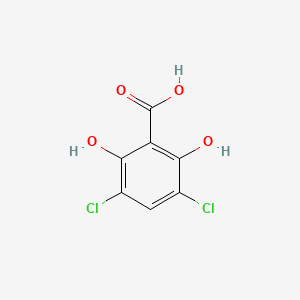
牛磺熊去氧胆酸二水合物
描述
Tauroursodeoxycholic acid dihydrate, also known as ursodoxicoltaurine, is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity . It significantly reduces the expression of apoptotic molecules such as caspase-3 and caspase-12 .
Synthesis Analysis
Four solid forms of tauroursodeoxycholic acid (TUDCA) were investigated by X-ray diffraction, morphological analysis, thermogravimetry, differential scanning calorimetry, and near-infrared (NIR) spectroscopic analysis . Results indicated that TUDCA existed as dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .Molecular Structure Analysis
Tauroursodeoxycholic acid dihydrate is formed through the bonding of the amino group of taurine with the carboxyl group of UDCA .Chemical Reactions Analysis
Solid-state transformations of TUDCA were extensively investigated and shown to be significantly affected by temperature and milling . Direct transformation of Form I into Form II occurred at high temperatures (100 °C and 150 °C), whereas that of Form II into Form I easily occurred at 25 °C .Physical And Chemical Properties Analysis
Tauroursodeoxycholic acid dihydrate is a white to almost white powder to crystal . It is highly hydrophilic . It exists in four solid forms: dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .科学研究应用
Neurodegenerative Diseases
TUDCA has shown promise in alleviating symptoms associated with neurodegenerative diseases such as Parkinson’s disease (PD), amyotrophic lateral sclerosis (ALS), and Alzheimer’s disease. It possesses neuroprotective effects and can inhibit pathological changes in these conditions .
Hepatobiliary Disease
TUDCA is beneficial for the treatment of hepatobiliary disease due to its anti-apoptotic properties. It improves liver function and has been used in therapies for conditions like primary biliary cholangitis .
Diabetes Retinopathy
In models of diabetes retinopathy, TUDCA has been effective in preventing pathological changes, suggesting its potential as a therapeutic agent in ocular conditions related to diabetes .
Apoptosis-Related Diseases
TUDCA prevents apoptosis-related diseases by exerting anti-apoptotic activities. This property makes it a potential therapeutic tool in various conditions where cell death is a significant factor .
Molecular Chaperoning Activity
TUDCA acts as a molecular chaperone, which helps in the proper folding of proteins. This activity is crucial in maintaining cellular homeostasis and preventing diseases related to protein misfolding .
Chinese Medicine
Historically, TUDCA has been used in Chinese medicine for its therapeutic properties. Its contemporary pharmacological applications are supported by centuries of traditional use .
作用机制
Target of Action
Tauroursodeoxycholic acid dihydrate (TUDCA) is a highly hydrophilic tertiary bile acid . It primarily targets the endoplasmic reticulum (ER) and mitochondria in cells . These organelles play crucial roles in maintaining cellular homeostasis, protein folding, and apoptosis .
Mode of Action
TUDCA interacts with its targets to exert anti-apoptotic and ER stress response dampening effects . It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 . Furthermore, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca2+ efflux from the ER .
Biochemical Pathways
TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its role as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Moreover, TUDCA has been found to modulate epigenetic factors .
Pharmacokinetics
TUDCA can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . This property impacts the bioavailability of TUDCA and its therapeutic efficacy.
Result of Action
The molecular and cellular effects of TUDCA’s action are diverse. It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . It has also been found to act as a therapeutic agent in certain types of cancer .
Action Environment
The action, efficacy, and stability of TUDCA can be influenced by environmental factors. For instance, temperature and milling significantly affect the solid-state transformations of TUDCA . Additionally, gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .
安全和危害
未来方向
Tauroursodeoxycholic acid dihydrate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It stands as a promising treatment for neurodegenerative diseases .
属性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLUNVCHFIPFY-GUBAPICVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tauroursodeoxycholic acid dihydrate | |
CAS RN |
117609-50-4 | |
| Record name | Tauroursodeoxycholic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAURURSODIOL DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



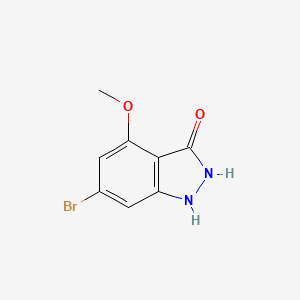
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)


![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
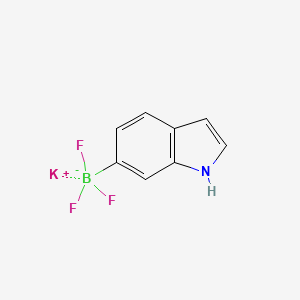
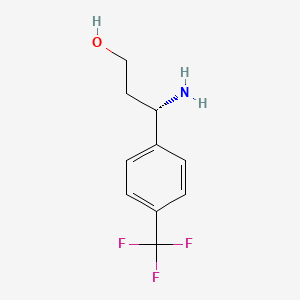
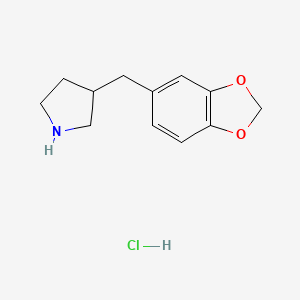
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

